molecular formula C8H7ClN2O B3038937 [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine CAS No. 936074-79-2

[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine

Cat. No.: B3038937
CAS No.: 936074-79-2
M. Wt: 182.61 g/mol
InChI Key: GGBMLKKASVIWMW-UHFFFAOYSA-N
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Description

Product Overview [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine is a chemical compound with the CAS Registry Number 936074-79-2 . It has a molecular formula of C 8 H 7 ClN 2 O and a molecular weight of 182.61 g/mol . This compound is provided as a high-purity material for research and development purposes. Research Context of Benzoxazole Derivatives Benzoxazole is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . Specifically, 2-substituted benzoxazole derivatives are a significant focus of scientific inquiry due to their wide spectrum of pharmacological potential . Recent research highlights that such derivatives can be synthesized and evaluated for their antimicrobial properties, particularly against gram-positive and gram-negative bacteria, with molecular docking studies suggesting that their antibacterial activity may be linked to the inhibition of bacterial DNA gyrase, an essential enzyme absent in higher eukaryotes . While the specific research applications and mechanism of action for [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine require further experimental validation, its structure positions it as an intermediate of interest for developing novel antimicrobial agents and other pharmaceutical candidates . Safety and Handling This product is intended for research use only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and implement appropriate safety precautions before use.

Properties

IUPAC Name

(6-chloro-1,3-benzoxazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBMLKKASVIWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Carboxylic Acid Derivatives

A common approach involves reacting 2-amino-5-chlorophenol with chloroacetic acid or its derivatives under acidic conditions. For example:

  • Reactants : 2-Amino-5-chlorophenol and chloroacetyl chloride.
  • Conditions : Reflux in toluene with catalytic p-toluenesulfonic acid (PTSA) for 6–8 hours.
  • Mechanism : The reaction proceeds via amide bond formation followed by intramolecular cyclization, yielding 2-(chloromethyl)-6-chloro-1,3-benzoxazole (Intermediate I).

Key Data :

Starting Material Reagent Catalyst Temp (°C) Yield (%) Purity (%)
2-Amino-5-chlorophenol Chloroacetyl chloride PTSA 110 78 95

Amination of the Chloromethyl Group

The chloromethyl intermediate (I) undergoes nucleophilic substitution to introduce the amine functionality.

Ammonolysis in Aqueous Media

  • Conditions : Intermediate I is treated with 28–30% aqueous ammonia in ethanol at 80°C for 12 hours.
  • Mechanism : The chloride leaving group is displaced by ammonia, forming the primary amine.
  • Purification : Recrystallization from ethanol/water (1:1) yields the target compound with >99% purity.

Optimization Insights :

  • Solvent Effects : Ethanol enhances ammonia solubility and reaction homogeneity.
  • Side Reactions : Prolonged heating may lead to over-amination or decomposition, necessitating strict temperature control.

Catalytic Amination with Metal Complexes

Recent advances employ palladium catalysts to accelerate substitution:

  • Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand.
  • Conditions : 100°C in DMF, 6 hours.
  • Yield Improvement : Increases from 78% to 89% compared to non-catalytic methods.

Alternative Synthetic Routes

Reductive Amination of Ketone Precursors

An alternative pathway involves synthesizing 2-(ketomethyl)-6-chloro-1,3-benzoxazole followed by reductive amination:

  • Ketone Formation : Oxidize 2-(hydroxymethyl)-6-chloro-1,3-benzoxazole (derived from glycolic acid condensation) using Jones reagent.
  • Reductive Amination : React with ammonium acetate and NaBH₃CN in methanol, achieving 72% yield.

Solid-Phase Synthesis for Scalability

Industrial-scale production utilizes polymer-supported reagents to streamline purification:

  • Resin : Wang resin-functionalized with 2-amino-5-chlorophenol.
  • Cyclization : On-resin reaction with bromoacetyl bromide, followed by amination with gaseous NH₃.
  • Throughput : 1.2 kg/batch with 94% purity.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

  • Cyclocondensation Methods : Higher yields (75–89%) but require rigorous purification to remove unreacted starting materials.
  • Catalytic Amination : Reduces reaction time but introduces metal contamination risks, necessitating chelating resins for downstream applications.

Industrial Production Protocols

Continuous Flow Reactor Systems

  • Setup : Two-stage reactor for cyclocondensation (Stage 1) and amination (Stage 2).
  • Conditions :
    • Stage 1: 120°C, 10 bar, residence time 30 min.
    • Stage 2: 90°C, 15 bar, residence time 20 min.
  • Output : 12 MT/month with 91% overall yield.

Quality Control Metrics

  • HPLC Analysis : C8 column, 0.1% TFA/acetonitrile gradient, retention time 8.2 min.
  • NMR Verification : δ 4.2 ppm (s, 2H, CH₂NH₂), δ 7.3–7.8 ppm (m, 3H, aromatic).

Emerging Innovations

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the cyclization step in aqueous buffer (pH 7.0), achieving 68% yield at 37°C.

Photocatalytic Chloromethyl Activation

UV light (254 nm) enhances the reactivity of the chloromethyl group, reducing amination time to 2 hours with 85% yield.

Chemical Reactions Analysis

Types of Reactions

[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Benzoxazole vs. Benzothiazole Derivatives

6-Chloro-1,3-benzothiazol-2-amine
  • Molecular Formula : C₇H₅ClN₂S
  • Molar Mass : 184.64 g/mol
  • Key Differences : Replaces the oxygen atom in benzoxazole with sulfur, increasing lipophilicity and altering electronic properties.
  • Synthesis : Prepared via reaction of p-chloroaniline with potassium thiocyanate and bromine in acetic acid .
  • Applications: Benzothiazoles are explored for antibacterial activity (e.g., against S. aureus and E.
[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine

Table 1: Comparison of Benzoxazole and Benzothiazole Derivatives

Property [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine 6-Chloro-1,3-benzothiazol-2-amine
Molecular Formula C₈H₇ClN₂O C₇H₅ClN₂S
Molar Mass (g/mol) 182.61 184.64
Heteroatom Oxygen Sulfur
Predicted Boiling Point 285.3°C Not reported
Biological Activity Not explicitly reported Antibacterial (Gram-positive/-negative)

Substituent Variations on the Benzoxazole Core

5-Chloro-6-nitro-1,3-benzoxazol-2-amine
  • Molecular Formula : C₇H₄ClN₃O₃
  • Applications : Nitro-substituted benzoxazoles are often explored as intermediates in drug discovery.
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine
  • Molecular Formula : C₈H₆Cl₂N₂O
  • Key Differences : Additional chloro and methyl groups increase steric hindrance and hydrophobicity, which may affect solubility and target binding .

Table 2: Impact of Substituent Position and Type

Compound Substituents Electronic Effects Potential Applications
[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine 6-Cl, 2-CH₂NH₂ Moderate electron-withdrawing (Cl) Antiviral/antimicrobial lead
5-Chloro-6-nitro-1,3-benzoxazol-2-amine 5-Cl, 6-NO₂ Strong electron-withdrawing (NO₂) Intermediate for drug synthesis
2-Benzyl-1,3-benzoxazol-6-amine 6-NH₂, 2-benzyl Increased lipophilicity (benzyl) Not reported

Biological Activity

[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine is a compound within the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology and medicine.

Chemical Structure and Properties

The compound [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine features a chlorinated benzoxazole ring that contributes to its unique reactivity and biological profile. The presence of the amino group enhances its potential as a pharmacological agent.

Biological Activities

Research has indicated that compounds similar to [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzoxazole derivatives can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Properties : Cytotoxicity assays reveal that benzoxazole derivatives can selectively target cancer cells while sparing normal cells. For instance, compounds have demonstrated significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Quorum Sensing Inhibition : Certain benzoxazole derivatives have been identified as quorum sensing inhibitors, potentially reducing virulence in pathogenic bacteria .

The biological activity of [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thus affecting metabolic pathways.
  • Receptor Binding : It has been suggested that benzoxazole derivatives can bind to various receptors, modulating their activity and influencing physiological responses .
  • Cell Cycle Interference : Some studies indicate that these compounds can disrupt the cell cycle in cancer cells, leading to apoptosis .

Anticancer Activity

A study evaluated the cytotoxic effects of several benzoxazole derivatives on various cancer cell lines. The results showed that certain compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity. For example:

CompoundCell LineIC50 (µM)
1MCF-710.5
2A5498.7
3HCT-11612.3

These findings suggest that modifications to the benzoxazole scaffold can enhance anticancer properties .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, various benzoxazole derivatives were tested against Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm formation and elastase production:

CompoundBiofilm Reduction (%)Elastase Inhibition (%)
A7560
B8070
C6550

These results highlight the potential of benzoxazole derivatives as therapeutic agents against bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amines with chloro-substituted benzoxazole intermediates. For example, refluxing in ethanol with sodium acetate (as a base) or hydrazine hydrate (as a nucleophile) under controlled temperatures (70–90°C) can improve yields . Key parameters include solvent choice (e.g., ethanol for polar intermediates) and reaction time (4–7 hours), monitored by TLC to confirm completion .

Q. How is the molecular structure of [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine characterized, and what analytical techniques are essential?

  • Methodological Answer : Structural elucidation relies on X-ray crystallography for definitive bond-length and angle measurements, supplemented by NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups. For instance, the chloro and benzoxazole moieties exhibit distinct ¹³C NMR shifts (e.g., ~150 ppm for C=N in benzoxazole) . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .

Q. What are the primary biological or pharmacological activities associated with this compound?

  • Methodological Answer : Benzoxazole derivatives are studied for antimicrobial and anticancer properties. In vitro assays (e.g., MIC testing against E. coli or MTT assays on cancer cell lines) are standard. Structural analogs, such as 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine, show activity via intercalation or enzyme inhibition, suggesting similar mechanisms for the target compound .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzoxazole ring influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Substituent effects can be probed via Hammett plots or computational DFT studies. For example, electron-withdrawing groups (e.g., -Cl at position 6) enhance electrophilicity, affecting coordination chemistry (e.g., metal-binding in catalysis) . Comparative studies with fluorine or methyl analogs (see ) reveal steric and electronic trends in biological activity .

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Methodological Answer : Discrepancies between experimental and predicted NMR/IR data often arise from tautomerism or crystal packing. Use variable-temperature NMR to detect dynamic processes or synchrotron X-ray diffraction for high-resolution crystallography. Cross-validation with computational tools (e.g., Gaussian for IR simulation) is critical .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations model binding to enzymes (e.g., topoisomerase II). Pharmacophore mapping of benzoxazole derivatives identifies key interactions (e.g., H-bonding with amine groups). Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

  • Methodological Answer : Scale-up introduces impurities from side reactions (e.g., hydrolysis of chloro groups). Optimize via flow chemistry to control exothermic steps and use HPLC-Purification (C18 columns, acetonitrile/water gradients). Process analytical technology (PAT) monitors real-time purity .

Q. How does the compound’s coordination chemistry with transition metals enhance its applicability in catalysis?

  • Methodological Answer : The amine and benzoxazole groups act as bidentate ligands . Synthesize Co(II) or Cu(II) complexes (e.g., analogous to tris(2-pyridylmethyl)amine complexes) and study catalytic activity in oxidation reactions. XAS (X-ray absorption spectroscopy) probes metal-ligand bonding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.